

# Apelin-13: A Key Regulator in Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Apelin-13**, an endogenous peptide of the apelin family, has emerged as a critical player in the intricate network of metabolic regulation.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of **Apelin-13** in controlling glucose and lipid metabolism, as well as energy expenditure. We delve into the core signaling pathways, present quantitative data from key studies in structured tables, and provide detailed experimental protocols to facilitate further research in this promising field. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of **Apelin-13** and its analogues for metabolic disorders such as obesity and type 2 diabetes.

### **Introduction to Apelin-13**

Apelin is a novel adipokine, and **Apelin-13** is considered one of its most active isoforms.[1][3] It is an endogenous ligand for the G-protein-coupled receptor APJ, which is widely expressed in various tissues, including the heart, lungs, kidneys, adipose tissue, and the central nervous system.[2][4] The Apelin/APJ system is involved in a wide array of physiological processes, and its role in metabolic homeostasis has garnered significant attention in recent years.[2]

# Role of Apelin-13 in Glucose Metabolism



**Apelin-13** plays a significant role in regulating glucose homeostasis by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.[5]

## **Quantitative Data on Glucose Metabolism**

The following tables summarize the quantitative effects of **Apelin-13** on key parameters of glucose metabolism from various preclinical and clinical studies.

Table 1: Effects of Apelin-13 on Glucose Homeostasis in Rodent Models



| Parameter                         | Animal Model                                | Treatment<br>Details                                                                                  | Results                                                                          | Reference |
|-----------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Blood Glucose                     | Streptozotocin-<br>induced diabetic<br>rats | Apelin-13 injection                                                                                   | Lower levels of blood glucose                                                    | [6]       |
| Non-fasting<br>Blood Glucose      | High-fat diet-fed<br>mice                   | Daily i.p. injection of (Lys8GluPAL)ap elin-13 amide and pGlu(Lys8GluPA L)apelin-13 amide for 28 days | Significant<br>decrease<br>(P<0.05 and<br>P<0.01)                                | [1]       |
| Glucose<br>Disposal Rate<br>(GIR) | Healthy<br>overweight men                   | Intravenous<br>infusion of<br>(pyr1)-Apelin-13<br>(30 nmol/kg)                                        | Significant improvement in insulin sensitivity (0.82 ± 0.71 mg/kg/min, P = .033) | [7]       |
| Insulin Levels                    | Streptozotocin-<br>induced diabetic<br>rats | Apelin-13 injection                                                                                   | Promoted production of insulin                                                   | [6]       |
| Non-fasting<br>Plasma Insulin     | High-fat diet-fed<br>mice                   | Daily i.p. injection of (Lys8GluPAL)ap elin-13 amide and pGlu(Lys8GluPA L)apelin-13 amide for 28 days | Significant<br>increase (P<0.05<br>and P<0.01)                                   | [1]       |
| Glucose Uptake                    | Differentiated<br>3T3-L1                    | Treatment with Apelin-13 amide                                                                        | 2.9-3.3-fold stimulation of                                                      | [8]       |



adipocytes

and (pGlu)apelin-

insulin-

13 amide

independent

glucose uptake

(p < 0.05)

# Experimental Protocols for Studying Glucose Metabolism

- Animal Model: High-fat diet fed-streptozotocin-induced experimental type 2 diabetic rats.[2]
- Apelin-13 Administration: Once daily intraperitoneal injection of Apelin-13 (0.1 μmol/kg) for 10 weeks.[2]
- · Parameters Measured:
  - Blood Glucose and Insulin: Measured weekly to assess the impact on hyperglycemia and insulin levels.
  - Histological Analysis: Pancreatic islet beta-cell mass is evaluated to determine the effect on pancreatic function.[2]
- Objective: To assess in vivo insulin sensitivity in response to **Apelin-13** administration.[7][9]
- Procedure:
  - Healthy overweight men are enrolled in a randomized, double-blind, placebo-controlled, cross-over study.[7]
  - A primed continuous infusion of insulin (120 mU/m²·min) is administered to achieve steady-state hyperinsulinemia.[9]
  - A variable infusion of 20% glucose is used to maintain euglycemia (plasma glucose between 90 and 100 mg/dL).[9]
  - The glucose infusion rate (GIR) required to maintain euglycemia is measured as an index of insulin sensitivity.[7]



 (pyr1)-Apelin-13 (e.g., 30 nmol/kg) or placebo is infused intravenously for a set period (e.g., 2 hours), and the change in GIR is determined.[7]

## **Signaling Pathways in Glucose Metabolism**

**Apelin-13** enhances glucose uptake and improves insulin sensitivity primarily through the activation of the PI3K/Akt and AMPK signaling pathways.



APJ Receptor **GLUT4 Translocation** Increased Glucose Uptake

Apelin-13 Signaling in Glucose Metabolism

Click to download full resolution via product page

Caption: Apelin-13 signaling in glucose metabolism.



# **Role of Apelin-13 in Lipid Metabolism**

**Apelin-13** also exerts significant effects on lipid metabolism, primarily by inhibiting lipolysis and reducing lipid accumulation.

### **Quantitative Data on Lipid Metabolism**

Table 2: Effects of Apelin-13 on Lipid Profile



| Parameter                    | Model                                                         | Treatment<br>Details                                                 | Results                                    | Reference |
|------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------|-----------|
| Triglycerides                | High-fat diet-fed<br>mice                                     | Daily i.p. injection of acylated Apelin- 13 analogues for 28 days    | Significant reduction (p<0.001)            | [1]       |
| HDL-Cholesterol              | High-fat diet-fed<br>mice                                     | Daily i.p. injection of acylated Apelin- 13 analogues for 28 days    | Significant<br>increase<br>(p<0.01)        | [1]       |
| LDL-Cholesterol              | High-fat diet-fed<br>mice                                     | Daily i.p. injection of acylated Apelin- 13 analogues for 28 days    | Significant<br>decrease<br>(p<0.01)        | [1]       |
| Total Cholesterol            | High-fat diet-fed<br>mice                                     | Daily i.p. injection of pGlu(Lys8GluPA L)apelin-13 amide for 28 days | Significant<br>decrease<br>(p<0.01)        | [1]       |
| Myocardial FFA<br>Content    | Type 2 diabetic rats                                          | Daily i.p. injection of Apelin-13 (0.1 µmol/kg) for 10 weeks         | Marked decrease                            | [2]       |
| Cytoplasmic<br>Triglycerides | Palmitate-<br>induced<br>hypertrophic<br>3T3-L1<br>adipocytes | Treatment with<br>100 nM or 1000<br>nM Apelin-13                     | Significant<br>decrease in<br>accumulation | [10]      |



#### **Experimental Protocols for Studying Lipid Metabolism**

- Cell Line: 3T3-L1 pre-adipocytes.[10]
- Differentiation: Induce differentiation into mature adipocytes.
- Hypertrophy Induction: Treat with palmitate (e.g., 0.1 mM) to induce a hypertrophic phenotype.[10]
- Apelin-13 Treatment: Treat hypertrophic adipocytes with varying concentrations of Apelin-13 (e.g., 100 nM, 1000 nM).[10]
- Lipid Accumulation Measurement: Quantify cytoplasmic triglycerides to assess the effect of Apelin-13 on lipid storage.[10]

#### **Signaling Pathways in Lipid Metabolism**

**Apelin-13** modulates lipid metabolism by activating signaling pathways that lead to the upregulation of proteins like Aquaporin 7 (AQP7), which facilitates glycerol efflux and reduces triglyceride accumulation.



Apelin-13 APJ Receptor AQP7 Expression Increased Glycerol Efflux **Decreased Triglyceride Accumulation** 

Apelin-13 Signaling in Lipid Metabolism

Click to download full resolution via product page

Caption: Apelin-13 signaling in lipid metabolism.



# **Role of Apelin-13 in Energy Expenditure**

**Apelin-13** has also been implicated in the regulation of energy expenditure, although the effects can be complex and context-dependent.

#### **Quantitative Data on Energy Expenditure**

Table 3: Effects of Apelin-13 on Energy Expenditure



| Parameter             | Animal Model              | Treatment<br>Details                                               | Results                                           | Reference |
|-----------------------|---------------------------|--------------------------------------------------------------------|---------------------------------------------------|-----------|
| Food Intake           | Normal mice               | Acute i.p. injection of Apelin-13 amide and (pGlu)apelin- 13 amide | 26-33% inhibition<br>up to 180 min (p<br>< 0.001) | [8]       |
| Food Intake           | C57BL/6 mice              | Chronic 10-day<br>i.c.v. infusion of<br>Apelin-13 (1 μ<br>g/day )  | Significant increase on days 3-7                  | [11]      |
| Body Weight           | High-fat diet-fed<br>mice | Daily i.p. injection of acylated Apelin- 13 analogues for 28 days  | Significant<br>decrease                           | [1]       |
| Body Weight           | C57BL/6 mice              | Chronic 10-day<br>i.c.v. infusion of<br>Apelin-13 (1 μ<br>g/day )  | Increased weight gain compared to controls        | [11]      |
| Locomotor<br>Activity | C57BL/6 mice              | Chronic 10-day<br>i.c.v. infusion of<br>Apelin-13 (1 μ<br>g/day)   | Higher locomotor activity                         | [11]      |
| Body<br>Temperature   | C57BL/6 mice              | Chronic 10-day<br>i.c.v. infusion of<br>Apelin-13 (1 μ<br>g/day )  | Elevated during periods of increased activity     | [11]      |

# **Experimental Protocols for Studying Energy Expenditure**

• Animal Model: C57BL/6 mice.[11]



- Surgical Procedure: Stereotaxic implantation of a cannula into the third ventricle of the brain.
- **Apelin-13** Infusion: Continuous infusion of **Apelin-13** (e.g., 1 μ g/day ) or saline for an extended period (e.g., 10 days) via an osmotic minipump connected to the cannula.[11]
- Parameters Measured:
  - Food Intake and Body Weight: Monitored daily.[11]
  - Locomotor Activity and Body Temperature: Measured using appropriate monitoring systems.[11]

### Central vs. Peripheral Effects on Energy Homeostasis

The contrasting effects of **Apelin-13** on food intake and body weight highlight the differential roles of central versus peripheral administration. While peripheral administration often leads to reduced food intake and weight loss, central administration can have the opposite effect.[1][8] [11] This suggests a complex interplay between central and peripheral Apelin/APJ signaling in the overall regulation of energy balance.

#### **Conclusion and Future Directions**

**Apelin-13** has unequivocally demonstrated its importance in the regulation of metabolic processes. Its ability to improve glucose tolerance, enhance insulin sensitivity, and modulate lipid metabolism positions the Apelin/APJ system as a highly attractive therapeutic target for metabolic diseases.[2] The development of stable, long-acting **Apelin-13** analogues has shown promising results in preclinical models, paving the way for potential clinical applications.[1][8]

Future research should focus on further elucidating the downstream signaling mechanisms of **Apelin-13** in different metabolic tissues. Moreover, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with obesity, type 2 diabetes, and related metabolic disorders. A deeper understanding of the central and peripheral actions of **Apelin-13** will be crucial for developing targeted and effective therapeutic strategies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Long-term treatment with acylated analogues of apelin-13 amide ameliorates diabetes and improves lipid profile of high-fat fed mice | PLOS One [journals.plos.org]
- 2. The effect of apelin-13 on pancreatic islet beta cell mass and myocardial fatty acid and glucose metabolism of experimental type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of Apelin-13 on metabolic diseases and exercise PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin-13 alleviates diabetic nephropathy by enhancing nitric oxide production and suppressing kidney tissue fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apelin administration improves insulin sensitivity in overweight men during hyperinsulinaemic-euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apelin-13 analogues show potent in vitro and in vivo insulinotropic and glucose lowering actions PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apelin-13 Decreases Lipid Storage in Hypertrophic Adipocytes In Vitro Through the Upregulation of AQP7 Expression by the PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Apelin-13: A Key Regulator in Metabolic Homeostasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560349#apelin-13-role-in-metabolic-regulation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com